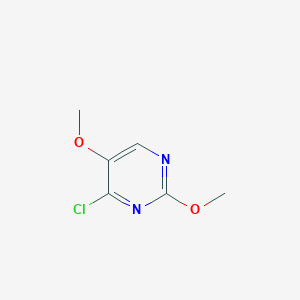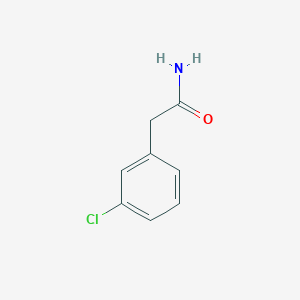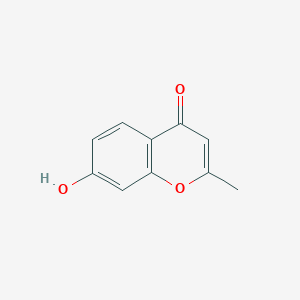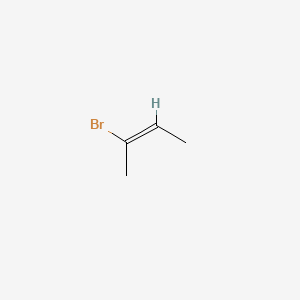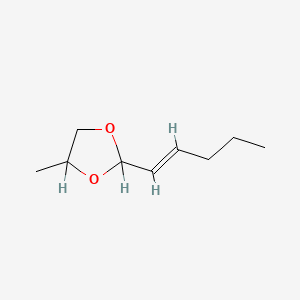
2-Chloro-5-methylpyridine-3-carbaldehyde
Vue d'ensemble
Description
2-Chloro-5-methylpyridine-3-carbaldehyde is a chemical compound that has been the subject of various studies . It is also known by other synonyms such as 2-Chloro-5-methylnicotinaldehyde .
Synthesis Analysis
The synthesis of 2-Chloro-5-methylpyridine-3-carbaldehyde has been reported in several studies . For instance, one method involves heating 2-Chloro-5-methylpyridine-3-carbaldehyde and ç-prop amine in an oil bath for one hour .Molecular Structure Analysis
The molecular formula of 2-Chloro-5-methylpyridine-3-carbaldehyde is C7H6ClNO . Its molecular weight is 127.57 .Chemical Reactions Analysis
2-Chloro-5-methylpyridine-3-carbaldehyde has been used in various chemical reactions. For example, it has been used in the preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde imines .Physical And Chemical Properties Analysis
2-Chloro-5-methylpyridine-3-carbaldehyde has a boiling point of 192-193 °C/751 mmHg (lit.) and a density of 1.17 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.533 (lit.) .Applications De Recherche Scientifique
Pesticide Intermediate
“2-Chloro-5-methylpyridine-3-carbaldehyde” is used as a pesticide intermediate . This means it’s a key component in the synthesis of certain pesticides, contributing to their effectiveness.
Synthesis of 2-Methylthio-5-Pyridinemethylene Amine
This compound is used in the synthesis of "2-methylthio-5-pyridinemethylene amine" . This derivative could have potential applications in various fields, including pharmaceuticals and agrochemicals.
Synthesis of 5-Methyl-2,2’-Bipyridine
“2-Chloro-5-methylpyridine-3-carbaldehyde” is also used in the synthesis of "5-methyl-2,2’-bipyridine" . Bipyridines are often used as ligands in inorganic chemistry, forming complexes with transition metals.
Synthesis of 1-(5’-Methyl-2,2’-Bipyridin-5-Yl)-2,5-Dimethyl-1H-Pyrrole
The compound is used in the synthesis of "1-(5’-methyl-2,2’-bipyridin-5-yl)-2,5-dimethyl-1H-pyrrole" . This derivative could have potential applications in the field of organic electronics, such as organic light-emitting diodes (OLEDs).
Pharmaceutical Intermediate
“2-Chloro-5-methylpyridine-3-carbaldehyde” is a useful intermediate in the preparation of a variety of pharmaceutical compounds . It can be used to synthesize various drugs, contributing to their medicinal properties.
Chemical Research
Due to its unique structure and reactivity, “2-Chloro-5-methylpyridine-3-carbaldehyde” is often used in chemical research . It can be used to explore new reactions, synthesize novel compounds, and develop new synthetic methodologies.
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-5-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDJJYRXECMSLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431432 | |
| Record name | 2-Chloro-5-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylpyridine-3-carbaldehyde | |
CAS RN |
92444-99-0 | |
| Record name | 2-Chloro-5-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Chloro-5-methylpyridine-3-carbaldehyde in organic synthesis?
A1: 2-Chloro-5-methylpyridine-3-carbaldehyde serves as a valuable building block in organic synthesis, particularly for creating a variety of imines (Schiff bases) []. These imines demonstrate potential applications in various fields, including their use as intermediates for synthesizing biologically active molecules and pesticides []. The article focuses on a straightforward and efficient method for preparing a series of novel imines utilizing 2-Chloro-5-methylpyridine-3-carbaldehyde.
Q2: Can you describe the synthetic route employed for preparing imines from 2-Chloro-5-methylpyridine-3-carbaldehyde in the research?
A2: The research outlines a simple and efficient method for synthesizing a series of new 2-Chloro-5-methylpyridine-3-carbaldehyde derived imines []. The synthesis involves reacting 2-Chloro-5-methylpyridine-3-carbaldehyde (1) with various amines (2a-o) []. This reaction, typically carried out under mild conditions, results in the formation of the desired imines (3a-o) with excellent yields []. The researchers characterized the synthesized imines using spectral analysis, and the detailed spectral data is provided within the experimental section of the paper [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



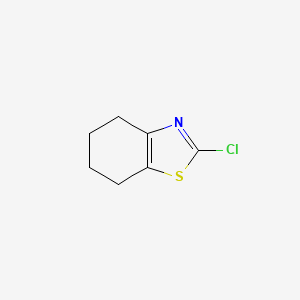

![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B1588708.png)
![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)
